Histidine-rich calcium-binding protein is predominantly expressed in striated muscles, including cardiac and skeletal muscle tissues. The gene encoding this protein has been identified in various species, indicating its evolutionary significance in muscle physiology. Its expression is particularly relevant in contexts involving cardiac stress and pathological conditions, such as dilated cardiomyopathy.
Histidine-rich calcium-binding protein belongs to a class of calcium-binding proteins characterized by their ability to interact with calcium ions through electrostatic interactions. It is classified based on its structural features, which include multiple histidine-rich domains that facilitate its binding properties.
The synthesis of histidine-rich calcium-binding protein can be achieved through recombinant DNA technology, where the gene encoding the protein is cloned into expression vectors. Common methods include:
The synthesis process involves several steps:
Histidine-rich calcium-binding protein has a complex structure characterized by several distinct regions:
The molecular weight of histidine-rich calcium-binding protein is approximately 170 kDa. Structural studies have shown that it exists as a multimer under physiological conditions, with its conformation changing in response to varying calcium levels.
Histidine-rich calcium-binding protein participates in several biochemical reactions related to calcium cycling:
The binding affinity of histidine-rich calcium-binding protein for calcium is low, allowing it to store large amounts of calcium without significant competition from other high-affinity binding proteins like calsequestrin.
Histidine-rich calcium-binding protein regulates intracellular calcium levels through:
Studies indicate that mutations in histidine-rich calcium-binding protein can disrupt these processes, leading to cardiac dysfunctions such as arrhythmias.
Histidine-rich calcium-binding protein has several applications in scientific research:
HRC’s primary structure is characterized by a 675-amino acid polypeptide organized into distinct modular domains (human isoform) [1] [2]. The N-terminal signal peptide (residues 1–27) directs its translocation into the SR lumen. The central region (residues 59–468) contains 10 tandem repeats classified into two conserved motifs (Table 1):
HRH-R/Q-GH
followed by an acidic stretch (8–18 residues) and terminated by STESDRHQA
. HRHQXHG
and ends with EEDEDVSXEHHHHXPS
[2] [4]. This repetitive architecture comprises 31% acidic residues (Asp/Glu) and 13% histidine, creating a highly negative charge density. The C-terminus (residues 627–673) contains a cysteine cluster with a Cys-X-X-Cys
pattern, suggesting metal-binding functionality [3] [7]. Unlike calsequestrin, HRC lacks canonical EF-hand motifs, relying instead on electrostatic clusters for calcium coordination.
Table 1: Domain Organization of Human HRC
Domain | Residues | Key Features | Functional Implications |
---|---|---|---|
Signal Peptide | 1–27 | N-terminal hydrophobic sequence | SR lumen targeting |
Histidine-Rich | 59–468 | 10 tandem repeats (4 Type A + 6 Type B) | High-capacity Ca²⁺ binding; pH sensing |
Polyglutamic Acid | 469–608 | 13-residue Glu stretch | Low-affinity Ca²⁺ coordination |
Cysteine Cluster | 627–673 | Cys-X-X-Cys pattern (14 cysteines) | Redox regulation; heavy metal binding |
HRC adopts a dynamic tertiary structure sensitive to luminal environmental shifts:
Table 2: Environmental Regulators of HRC Conformation
Condition | Conformational State | Functional Consequences |
---|---|---|
High Ca²⁺ (>1 mM) | Compact tertiary structure | Enhanced stability; Ca²⁺ storage |
Low Ca²⁺ | Partially unfolded | Facilitates Ca²⁺ release; protease sensitivity |
Acidic pH (≤5.3) | Molten globule | Optimizes protein interactions in lysosomes/SR |
Phosphorylation* | Altered charge distribution | Regulates triadin/SERCA2a affinity |
Phosphorylation at Ser96 by Fam20C kinase stabilizes RyR complexes [3] [6].
HRC binds ~50–65 Ca²⁺ ions per molecule with millimolar affinity (Kd ≈ 1–2 mM), functioning as a dynamic SR calcium buffer [2] [4]. Key binding mechanisms include:
Unlike calsequestrin, HRC’s calcium binding induces electrophoretic mobility shifts on SDS-PAGE, indicative of significant conformational reorganization [4]. Mutagenesis of acidic residues in Type A/B repeats reduces Ca²⁺ capacity by >60%, validating their essential role [2].
HRC and calsequestrin (CSQ) exhibit convergent evolution as SR luminal calcium buffers but diverge structurally and functionally:
Table 3: Comparative Analysis of SR Luminal Calcium Buffers
Feature | HRC | Calsequestrin (CSQ) | Junctin |
---|---|---|---|
Molecular Mass | 170 kDa | 45 kDa (monomer) | 26 kDa |
Ca²⁺ Capacity | 50–65 ions | 40–50 ions (monomer) | None |
Oligomerization | Weak monomer/dimer | Trimers/hexamers | Monomer |
Key Partners | Triadin, SERCA2a | Junctin, triadin, RyR | CSQ, triadin, RyR |
Functional Role | Regulates RyR/SERCA crosstalk | RyR sensitization; Ca²⁺ storage | CSQ localization |
HRC’s dual regulation of RyR (via triadin) and SERCA establishes it as a sarcoplasmic calcium sensor integrating release and uptake dynamics. Pathogenic variants (e.g., Ser96Ala) disrupt this balance, promoting arrhythmias in dilated cardiomyopathy [3] [5].
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